(Quinolin-5-yl)methanesulfonamide
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Overview
Description
(Quinolin-5-yl)methanesulfonamide is an organic compound with the molecular formula C10H10N2O2S. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
The primary target of (Quinolin-5-yl)methanesulfonamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
It is known that the compound binds to the methionine aminopeptidase, potentially inhibiting its function .
Biochemical Pathways
By inhibiting Methionine aminopeptidase, it could potentially disrupt the maturation of proteins, affecting various downstream cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site in the body .
Result of Action
Given its target, it is likely that it affects protein synthesis and maturation, potentially leading to a disruption in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body .
Biochemical Analysis
Biochemical Properties
Quinoline compounds are known to interact with diverse biological targets like proteins, receptors, and enzymes . The nature of these interactions could be due to the unique structure of the quinoline ring, which allows it to form stable complexes with various biomolecules .
Cellular Effects
One of the quinoline derivatives has shown activity against a non-small cell lung cancer cell line, A549 . This suggests that (Quinolin-5-yl)methanesulfonamide might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline compounds are known to be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolin-5-yl)methanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with moderate to high efficiency .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity starting materials and maintaining controlled reaction conditions to achieve consistent yields .
Chemical Reactions Analysis
Types of Reactions
(Quinolin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted quinoline derivatives .
Scientific Research Applications
(Quinolin-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of (Quinolin-5-yl)methanesulfonamide, known for its wide range of biological activities.
Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics and other therapeutic agents.
Quinolones: A class of synthetic antibiotics with a quinoline core structure.
Uniqueness
This compound is unique due to its combination of the quinoline and sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
quinolin-5-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIXRBGWTVLLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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